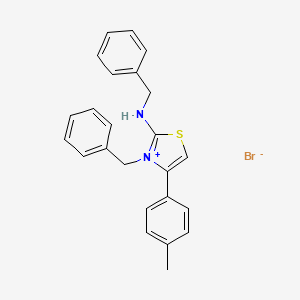

![molecular formula C14H18N2O3S B2937475 1-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(2-methoxyethyl)urea CAS No. 2097934-37-5](/img/structure/B2937475.png)

1-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(2-methoxyethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

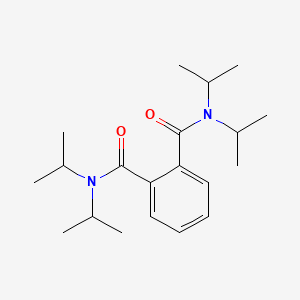

The compound “1-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(2-methoxyethyl)urea” is a complex organic molecule that contains furan and thiophene rings, an ethyl group, a methoxyethyl group, and a urea group . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen. Thiophene is a similar heterocyclic compound where the oxygen atom in furan is replaced by a sulfur atom .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and thiophene rings would likely contribute to the compound’s aromaticity, while the ethyl, methoxyethyl, and urea groups would add to its polarity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the furan and thiophene rings might contribute to its aromaticity and potentially its stability . The ethyl, methoxyethyl, and urea groups could influence its solubility and reactivity .Scientific Research Applications

Synthesis of Novel Derivatives

1-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(2-methoxyethyl)urea can serve as a precursor in the synthesis of various novel compounds. Abdelrazek et al. (2010) demonstrated the use of similar compounds in the synthesis of pyridine and naphthyridine derivatives, which could have potential applications in medicinal chemistry and materials science (Abdelrazek et al., 2010).

Applications in Organic Synthesis

Such urea derivatives play a significant role in organic synthesis. For instance, Smith et al. (2013) explored the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, indicating potential applications in the synthesis of complex organic molecules (Smith et al., 2013).

Acetylcholinesterase Inhibitors

Vidaluc et al. (1995) synthesized a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, assessed for antiacetylcholinesterase activity. This indicates the potential use of such urea compounds in the development of treatments for diseases like Alzheimer's (Vidaluc et al., 1995).

Photocatalysis and Solar Cell Applications

Kim et al. (2011) studied phenothiazine derivatives, including those with furan and thiophene linkers, in dye-sensitized solar cells. This suggests that similar urea derivatives could be explored for enhancing the efficiency of solar cells (Kim et al., 2011).

Biobased Polyester Synthesis

Jiang et al. (2014) demonstrated the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with diacid ethyl esters, indicating the potential of such urea derivatives in creating novel biobased materials (Jiang et al., 2014).

Anticancer and Antiangiogenic Activities

Romagnoli et al. (2015) evaluated a series of 3-arylaminobenzofuran derivatives for anticancer and antiangiogenic activities. This hints at the potential research interest in similar urea derivatives for therapeutic applications in cancer treatment (Romagnoli et al., 2015).

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-3-(2-methoxyethyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c1-18-7-5-15-14(17)16-9-12(11-4-8-20-10-11)13-3-2-6-19-13/h2-4,6,8,10,12H,5,7,9H2,1H3,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGEHWUOJUSOLMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NCC(C1=CSC=C1)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(benzylthio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2937395.png)

![2-{[4-ethyl-6-oxo-2-(1-pyrrolidinyl)-1(6H)-pyrimidinyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2937397.png)

![4-[(2,4-Dimethylphenoxy)methyl]benzoic acid](/img/structure/B2937399.png)

![1-(3-methylphenyl)-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B2937403.png)

![4-acetyl-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2937406.png)

![2-[(4-Fluorophenyl)methoxy]benzohydrazide](/img/structure/B2937408.png)

![2-[[5-(2,5-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/no-structure.png)

![N-(3-acetylphenyl)-3-amino-4-(4-(dimethylamino)phenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2937411.png)

![N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2937416.png)